

Acidity and pKa Values of Malonic Acid

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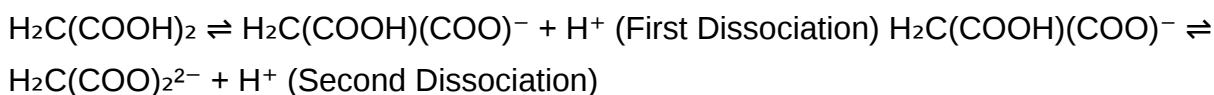
Compound of Interest

Compound Name: Malonic acid

Cat. No.: B1675933

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Malonic acid is a diprotic acid, meaning it can donate two protons in a stepwise manner. The dissociation equilibria are as follows:



The acidity of each carboxylic acid group is represented by its acid dissociation constant (K_a), which is more commonly expressed on a logarithmic scale as the pKa value ($\text{pKa} = -\log_{10}K_a$).

Quantitative Data for pKa Values

The pKa values for **malonic acid** are well-established and are summarized in the table below. These values indicate that **malonic acid** is a stronger acid than monocarboxylic acids like acetic acid ($\text{pKa} \approx 4.76$).

Dissociation Step	pKa Value	Ka Value	Reference
First (pKa1)	2.83	1.48×10^{-3}	[1][2][3]
Second (pKa2)	5.69 - 5.7	2.04×10^{-6} - 2.00×10^{-6}	[1][2][4]

Factors Influencing the Acidity of Malonic Acid

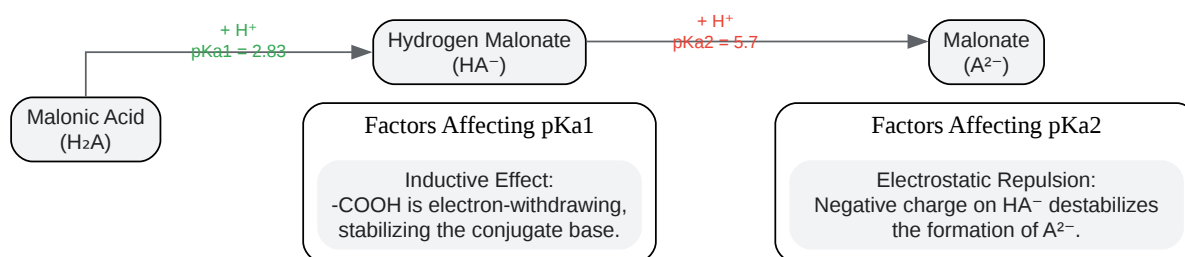
The relatively high acidity of the first proton (low pKa1) of **malonic acid** can be attributed to the powerful electron-withdrawing inductive effect of the second carboxylic acid group on the same carbon atom. This inductive effect stabilizes the resulting carboxylate anion (hydrogen

malonate) by delocalizing the negative charge, thus favoring the dissociation of the first proton. [5]

Conversely, the second proton is significantly less acidic (higher pKa2) than the first. After the first proton has dissociated, the resulting hydrogen malonate anion has a negative charge. The presence of this negative charge destabilizes the formation of a second negative charge on the same molecule (the malonate dianion) due to electrostatic repulsion. This makes the removal of the second proton more difficult, resulting in a higher pKa2 value.

Logical Relationship of Malonic Acid Dissociation

The stepwise dissociation of **malonic acid** and the factors influencing its acidity can be visualized as a logical flow.



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Caption: Stepwise dissociation of **malonic acid** and influencing factors.

Experimental Protocol: Determination of pKa Values by Potentiometric Titration

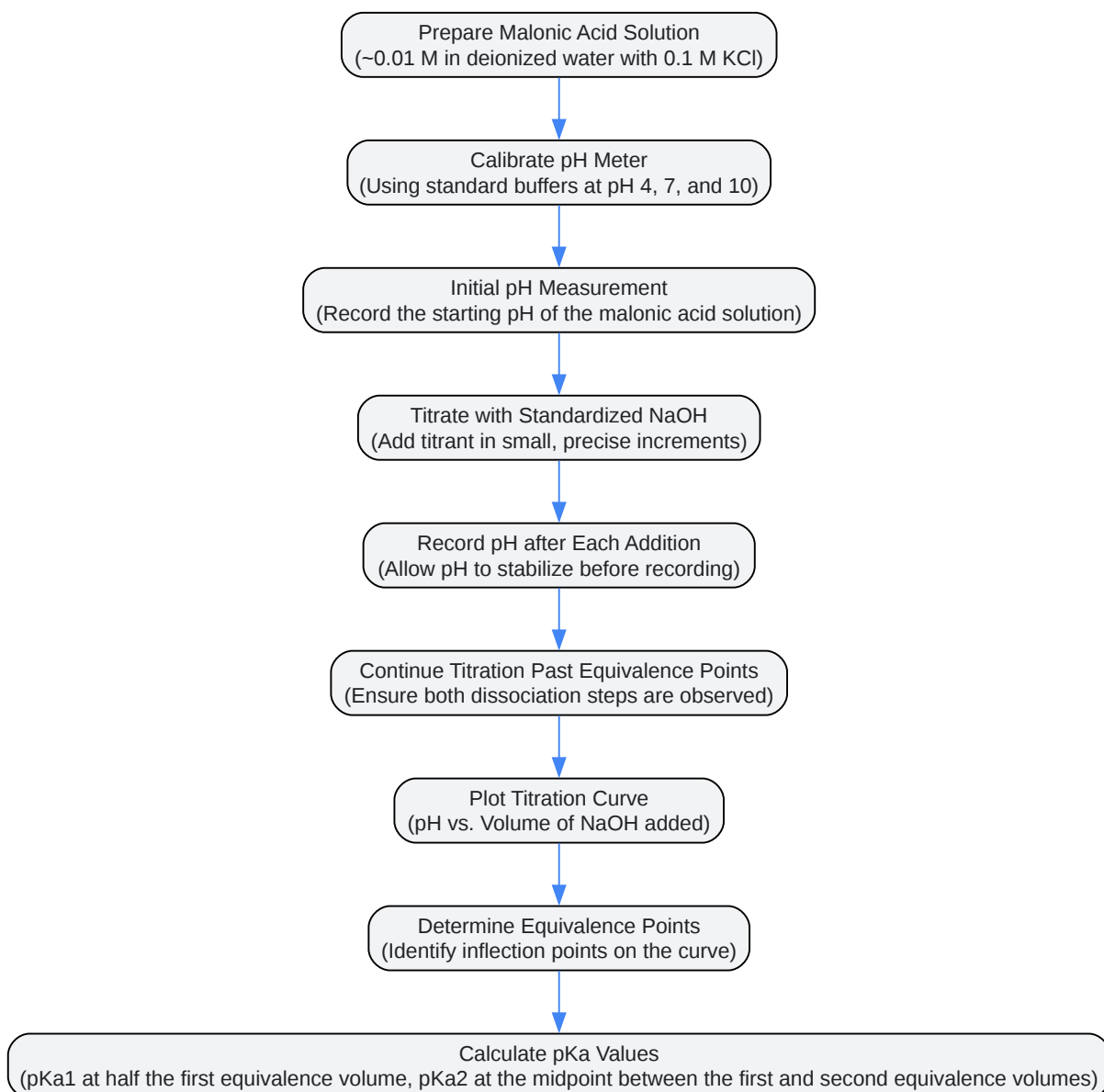
Potentiometric titration is a highly accurate and common method for determining the pKa values of acids and bases.[6] The following protocol outlines the steps for determining the pKa values of **malonic acid**.

Materials and Equipment

- **Malonic acid** (analytical grade)
- Deionized water (carbonate-free)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Potassium chloride (KCl) for maintaining ionic strength
- pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
- Magnetic stirrer and stir bar
- Burette (calibrated)
- Beaker or titration vessel
- Volumetric flasks and pipettes

Experimental Workflow

The workflow for determining the pKa of **malonic acid** via potentiometric titration is illustrated below.



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Caption: Workflow for pKa determination by potentiometric titration.

Detailed Procedure

- Solution Preparation:
 - Prepare a stock solution of approximately 0.01 M **malonic acid** in deionized water. To maintain a constant ionic strength, also make the solution 0.1 M in KCl.
 - Prepare a standardized solution of approximately 0.1 M NaOH.
 - Prepare a standardized solution of approximately 0.1 M HCl.
- pH Meter Calibration:
 - Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.
- Titration Setup:
 - Pipette a known volume (e.g., 50.0 mL) of the **malonic acid** solution into a beaker.
 - Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
 - Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
 - Fill a calibrated burette with the standardized 0.1 M NaOH solution.
- Titration Process:
 - Record the initial pH of the **malonic acid** solution.
 - Begin adding the NaOH solution in small increments (e.g., 0.5 mL).
 - After each addition, allow the pH to stabilize and then record the pH and the total volume of NaOH added.
 - As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL or dropwise) to accurately capture the equivalence points.
 - Continue the titration well past the second equivalence point.

- Data Analysis:
 - Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
 - Determine the first equivalence point (Veq1) and the second equivalence point (Veq2) from the inflection points of the titration curve. This can be done by finding the maximum of the first derivative of the curve ($\Delta\text{pH}/\Delta V$).
 - The pKa1 is equal to the pH at half the first equivalence volume ($\text{Veq1} / 2$).
 - The pKa2 is equal to the pH at the volume halfway between the first and second equivalence points ($(\text{Veq1} + \text{Veq2}) / 2$).

This comprehensive guide provides the essential information regarding the pKa values and acidity of **malonic acid**, along with a detailed experimental protocol for their determination, which is crucial for professionals in research and drug development.

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